molecular formula C11H16N2S B13819386 N-(2-Methylpropyl)-N-phenylthiourea CAS No. 215712-03-1

N-(2-Methylpropyl)-N-phenylthiourea

Cat. No.: B13819386
CAS No.: 215712-03-1
M. Wt: 208.33 g/mol
InChI Key: GZMITEYAUOVBFW-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-N-phenylthiourea: is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group and a 2-methylpropyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-N-phenylthiourea typically involves the reaction of aniline (phenylamine) with isobutyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:

C6H5NH2+CH3CH2CH2NCSC6H5NHCSNHCH2CH3\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{CH}_3 C6​H5​NH2​+CH3​CH2​CH2​NCS→C6​H5​NHCSNHCH2​CH3​

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Methylpropyl)-N-phenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2-Methylpropyl)-N-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-N-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the 2-methylpropyl group.

    N-(2-Methylpropyl)thiourea: Similar structure but lacks the phenyl group.

    N,N’-Diphenylthiourea: Contains two phenyl groups instead of one phenyl and one 2-methylpropyl group.

Uniqueness: N-(2-Methylpropyl)-N-phenylthiourea is unique due to the presence of both a phenyl group and a 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological activities compared to similar compounds.

Properties

CAS No.

215712-03-1

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-(2-methylpropyl)-1-phenylthiourea

InChI

InChI=1S/C11H16N2S/c1-9(2)8-13(11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14)

InChI Key

GZMITEYAUOVBFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=CC=CC=C1)C(=S)N

Origin of Product

United States

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